3-Methoxybenzonitrile oxide
CAS No.: 109673-21-4
Cat. No.: VC19176290
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 109673-21-4 |
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Molecular Formula | C8H7NO2 |
Molecular Weight | 149.15 g/mol |
IUPAC Name | 3-methoxybenzonitrile oxide |
Standard InChI | InChI=1S/C8H7NO2/c1-11-8-4-2-3-7(5-8)6-9-10/h2-5H,1H3 |
Standard InChI Key | QTWZTDKDZUWDMU-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC(=C1)C#[N+][O-] |
Introduction
Key Findings
3-Methoxybenzonitrile oxide (CAS 109673-21-4) is a reactive nitrile N-oxide derivative with a methoxy substituent at the 3-position of the benzene ring. This compound serves as a critical intermediate in 1,3-dipolar cycloaddition reactions, enabling the synthesis of isoxazolines and other nitrogen-containing heterocycles. Its applications span medicinal chemistry, materials science, and agrochemical research.
Structural and Chemical Identity
3-Methoxybenzonitrile oxide belongs to the nitrile N-oxide family, characterized by the presence of a nitrile oxide (-C≡N-O) functional group. Key structural features include:
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Molecular Formula: C₈H₇NO₂
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Molecular Weight: 149.15 g/mol
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IUPAC Name: 3-Methoxybenzonitrile N-oxide
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Synonyms: Benzonitrile,3-methoxy-,N-oxide; m-Methoxybenzonitrile oxide .
The compound’s reactivity arises from the electron-withdrawing nitrile oxide group, which facilitates participation in cycloaddition reactions.
Physicochemical Properties
Limited experimental data exist for 3-methoxybenzonitrile oxide, but inferences can be drawn from related nitrile N-oxides:
Reactivity and Applications
1,3-Dipolar Cycloaddition Reactions
3-Methoxybenzonitrile oxide participates in [3+2] cycloadditions with alkenes or alkynes to form isoxazolines or isoxazoles, respectively .
Mechanism:
Example:
Intramolecular cycloaddition with alkenes yields fused isoxazoline derivatives, which are valuable in drug discovery .
Medicinal Chemistry Applications
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Anticancer Agents: Isoxazoline derivatives exhibit cytotoxicity against tumor cell lines .
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Antibacterial Scaffolds: Functionalized isoxazolines show inhibitory activity against bacterial enzymes .
Material Science
Nitrile N-oxides are used to modify polymer backbones, enhancing thermal stability or introducing functional groups .
Future Research Directions
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